N-Methyl-2-oxocycloheptane-1-sulfonamide
Description
Structure
3D Structure
Properties
CAS No. |
143365-85-9 |
|---|---|
Molecular Formula |
C8H15NO3S |
Molecular Weight |
205.28 g/mol |
IUPAC Name |
N-methyl-2-oxocycloheptane-1-sulfonamide |
InChI |
InChI=1S/C8H15NO3S/c1-9-13(11,12)8-6-4-2-3-5-7(8)10/h8-9H,2-6H2,1H3 |
InChI Key |
NWFDOGUYYTZHIB-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)C1CCCCCC1=O |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of N Methyl 2 Oxocycloheptane 1 Sulfonamide
Reaction Pathways and Transformation Mechanisms Involving the Sulfonamide Moiety
The sulfonamide group (—SO₂NH—) is a cornerstone of many chemically significant molecules, and its reactivity in the context of N-Methyl-2-oxocycloheptane-1-sulfonamide is multifaceted. The presence of a methyl group on the nitrogen atom and its attachment to a chiral center on the cycloheptane (B1346806) ring introduce specific electronic and steric influences.
The sulfonamide moiety possesses both electrophilic and nucleophilic characteristics. The sulfur atom, being electron-deficient due to the two electronegative oxygen atoms, is a primary electrophilic site. It can be attacked by strong nucleophiles, potentially leading to the cleavage of the S-N or S-C bond, although this generally requires harsh reaction conditions.
Conversely, the nitrogen atom, despite being attached to the electron-withdrawing sulfonyl group, retains a lone pair of electrons and can act as a nucleophile. However, its nucleophilicity is significantly attenuated. Deprotonation of the N-H bond in a precursor sulfonamide would yield a much more potent nucleophile, the sulfonamidate anion. In the case of this compound, the absence of an acidic N-H proton means the nitrogen's nucleophilicity is inherently weak. It can, however, participate in reactions such as alkylation or acylation under forcing conditions.
| Site | Character | Potential Reactions | Influencing Factors |
| Sulfur Atom | Electrophilic | Nucleophilic attack (e.g., by organometallics, strong bases) | Steric hindrance from the cycloheptane ring and N-methyl group. |
| Nitrogen Atom | Weakly Nucleophilic | Alkylation, Acylation | The electron-withdrawing sulfonyl group reduces nucleophilicity. |
| Oxygen Atoms | Nucleophilic/Basic | Coordination to Lewis acids, Protonation | Can influence the reactivity of the sulfur center by complexation. |
Intramolecular reactions are a key feature of molecules that contain multiple functional groups in a suitable spatial arrangement. For this compound, the proximity of the sulfonamide group to the cycloheptane ring allows for potential intramolecular cyclization and rearrangement reactions. For instance, under specific conditions, the sulfonamide nitrogen or one of the oxygen atoms could potentially interact with a reactive center generated on the cycloheptane ring.
One hypothetical rearrangement could involve the migration of the sulfonyl group. While not extensively documented for this specific molecule, related systems have shown susceptibility to rearrangements such as the Smiles rearrangement, particularly if an appropriate nucleophilic site is available on the ring after modification.
Reactivity of the 2-oxocycloheptane Core
The 2-oxocycloheptane portion of the molecule is a primary hub of reactivity, with the ketone carbonyl group and the adjacent alpha-carbons being the main sites of chemical transformations.
Like other ketones, this compound exists in equilibrium with its enol tautomer. The equilibrium position is influenced by factors such as the solvent and the presence of acid or base catalysts. The formation of the enol is significant as it creates a nucleophilic C=C double bond, enabling reactions at the alpha-carbon.
The presence of the electron-withdrawing sulfonamide group at the alpha-position is expected to influence the acidity of the alpha-proton and thus the propensity for enolization. This enhanced acidity makes deprotonation easier, facilitating the formation of an enolate under basic conditions. This enolate is a key intermediate in many reactions, including alkylations and aldol-type condensations at the alpha-carbon.
| Tautomer | Key Features | Common Reactions |
| Keto Form | Electrophilic carbonyl carbon. | Nucleophilic addition to the carbonyl group. |
| Enol Form | Nucleophilic α-carbon. | Electrophilic attack at the α-carbon (e.g., halogenation). |
| Enolate Form | Strongly nucleophilic α-carbon. | Alkylation, acylation, aldol (B89426) reactions. |
The presence of a stereocenter at the C1 position (bearing the sulfonamide group) has significant implications for the stereochemical outcome of reactions on the cycloheptane ring. Any reaction at the carbonyl group or the alpha-carbon will proceed in a diastereoselective manner, influenced by the steric bulk of the N-methylsulfonamide group.
For example, the reduction of the ketone to the corresponding alcohol will likely lead to a mixture of diastereomeric products, with the facial selectivity of the hydride attack being directed by the existing stereocenter. Similarly, the alkylation of the enolate will favor the approach of the electrophile from the less sterically hindered face of the molecule, leading to a predominant diastereomer. The flexible nature of the seven-membered ring also plays a role in determining the preferred reaction conformations and thus the stereochemical outcome.
Elucidation of Reaction Mechanisms in Catalytic this compound Formation
The synthesis of this compound itself is a critical area of mechanistic study. A plausible synthetic route involves the α-sulfonamidation of cycloheptanone (B156872). This could be achieved through the reaction of a cycloheptanone enolate with an electrophilic sulfonamoylating agent.
A potential catalytic cycle for its formation could involve:
Base-catalyzed enolate formation: A catalytic amount of a suitable base deprotonates cycloheptanone to form the corresponding enolate.
Nucleophilic attack: The enolate attacks an electrophilic source of the "N-methylsulfonamide" group. This could be a reagent like N-methyl-N-((phenylsulfonyl)oxy)sulfonamide or a related compound.
Product formation and catalyst regeneration: The product is formed, and the base is regenerated to continue the catalytic cycle.
The choice of catalyst and reaction conditions would be crucial in controlling the efficiency and selectivity of this transformation.
Characterization of Key Intermediates and Transition States in Metal-Catalyzed Pathways
There is currently no published research detailing the characterization of key intermediates or transition states in metal-catalyzed pathways involving this compound.
However, related studies on other β-keto sulfonamides provide some context. For instance, research on the copper-mediated reactions of α-diazo-β-keto sulfonamides has shown the formation of various products, including alkyne sulfonamides and enamines, without evidence of intramolecular C-H insertion. ucc.iethieme-connect.deresearchgate.netucc.ie These studies suggest that the nature of the metal catalyst and the substrate structure play a crucial role in determining the reaction outcome. The characterization of intermediates in such reactions often involves techniques like NMR spectroscopy and X-ray crystallography to identify transient species. beilstein-journals.org For glycosylation reactions, exchange NMR has been utilized to detect and characterize rapidly equilibrating intermediates that are otherwise difficult to observe. ru.nlnih.gov Future investigations into the metal-catalyzed reactivity of this compound would likely employ similar advanced spectroscopic and analytical techniques to elucidate its reaction mechanisms.
Role of Non-Covalent Interactions, such as Hydrogen Bonding, in Organocatalyzed Transformations
Specific studies on the role of non-covalent interactions, such as hydrogen bonding, in organocatalyzed transformations of this compound are absent from the scientific literature.
Nevertheless, the importance of hydrogen bonding in organocatalysis is a well-established principle. wikipedia.orgmdpi.com In the context of sulfonamides, hydrogen bonding is known to be a key factor in their crystal packing and molecular recognition. nih.gov Bifunctional organocatalysts, such as those based on thiourea (B124793) or squaramide scaffolds, often utilize hydrogen bonding to activate both the nucleophile and the electrophile simultaneously. mdpi.comnih.gov For example, the acidity of the sulfonamide N-H bond can be tuned to enhance chiral induction in conjugate addition reactions. nih.gov The interaction between the catalyst and substrates through hydrogen bonds can stabilize transition states and control the stereochemical outcome of the reaction. mdpi.commdpi.com Theoretical and experimental studies, including NMR titration and DFT calculations, are commonly used to investigate these non-covalent interactions and their impact on reaction mechanisms. nih.gov Research into the organocatalyzed reactions of this compound would be a valuable addition to this field, potentially revealing novel catalytic systems that leverage hydrogen bonding for asymmetric synthesis.
Structural Characterization and Conformational Analysis of N Methyl 2 Oxocycloheptane 1 Sulfonamide
Advanced Spectroscopic Techniques for Detailed Structural Elucidation
High-Resolution NMR Spectroscopy for Stereochemical Assignments and Conformational Dynamics
High-resolution NMR spectroscopy is a powerful tool for elucidating the stereochemistry and conformational dynamics of N-Methyl-2-oxocycloheptane-1-sulfonamide. Analysis of both ¹H and ¹³C NMR spectra allows for the assignment of chemical shifts and coupling constants, which in turn provides information about the local electronic environment and dihedral angles between adjacent protons.
Expected ¹H and ¹³C NMR Data:
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key Correlations (from hypothetical 2D NMR) |
| C=O | - | ~205-215 | HMBC correlation to protons on C2 and C7 |
| CH-SO₂ | ~3.5-4.0 | ~60-70 | COSY correlations to adjacent CH₂ protons; HMBC to N-CH₃ |
| N-CH₃ | ~2.8-3.2 (singlet) | ~30-35 | HMBC correlation to the sulfonamide sulfur |
| Cycloheptane (B1346806) CH₂ | ~1.2-2.5 (complex multiplets) | ~25-45 | Multiple COSY and HMBC correlations within the ring |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be instrumental in unambiguously assigning all proton and carbon signals. Furthermore, Nuclear Overhauser Effect (NOE) experiments could provide information about through-space proximity of protons, aiding in the determination of the relative stereochemistry and preferred conformations.
Mass Spectrometry for Precise Molecular Formula and Fragmentation Pathway Determination
Mass spectrometry is employed to determine the precise molecular weight and elemental composition of this compound, confirming its molecular formula. High-resolution mass spectrometry (HRMS) can provide a mass measurement with high accuracy, which helps in distinguishing between compounds with the same nominal mass.
The fragmentation pattern observed in the mass spectrum offers valuable structural information. Common fragmentation pathways for sulfonamides involve cleavage of the S-N and C-S bonds. For this compound, characteristic fragments would be expected to arise from the loss of the N-methyl group, the entire sulfonamide group, and fragmentation of the cycloheptane ring.
Hypothetical Fragmentation Data:
| m/z Value | Proposed Fragment |
| [M]+ | Molecular ion |
| [M - CH₃]+ | Loss of the N-methyl group |
| [M - SO₂NHCH₃]+ | Loss of the N-methylsulfonamide group |
| [M - C₇H₁₁O]+ | Fragmentation of the cycloheptane ring |
X-ray Crystallography for Absolute and Relative Stereochemistry Determination
X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. A successful single-crystal X-ray diffraction analysis of this compound would yield precise bond lengths, bond angles, and torsion angles. This technique would unambiguously establish the relative stereochemistry of the substituents on the cycloheptane ring. If a chiral resolution is performed and a suitable crystal is obtained, the absolute stereochemistry could also be determined. The solid-state conformation revealed by X-ray crystallography would represent the lowest energy conformation in the crystal lattice, providing a crucial reference point for computational and solution-state conformational studies.
Conformational Dynamics of the Cycloheptane Ring System
The seven-membered cycloheptane ring is known for its conformational flexibility, existing as a dynamic equilibrium of several low-energy conformations, primarily the twist-chair and chair forms. The presence of substituents further influences this equilibrium.
Influence of Substituents on Overall Molecular Geometry and Stereochemistry
The inherent flexibility of the seven-membered cycloheptane ring allows it to adopt a variety of conformations to minimize steric and torsional strain. For cycloheptanone (B156872) and its derivatives, computational and experimental studies have shown that the twist-chair conformation is generally the most stable. researchgate.netresearchgate.net This preference is a balance between minimizing angle strain and eclipsing interactions of the methylene groups. The introduction of an sp²-hybridized carbonyl carbon, as in cycloheptanone, influences the ring's geometry, but the twist-chair often remains the favored conformation.
The N-methylsulfonamide group at the C1 position introduces significant steric and electronic factors that further dictate the molecule's three-dimensional structure. The geometry around the sulfur atom in sulfonamides is approximately tetrahedral, and there is a notable barrier to rotation around the S-N bond. rsc.org In this compound, this substituent is expected to preferentially occupy an equatorial-like position on the cycloheptane ring to minimize steric hindrance with the ring's axial hydrogens, a principle well-documented in cyclohexane derivatives. msu.edulibretexts.org
The relative positioning of the N-methylsulfonamide and the adjacent carbonyl group at C2 creates a β-ketosulfonamide moiety. The electronic interactions between the electron-withdrawing sulfonyl group and the carbonyl group can influence bond lengths and angles in this region of the molecule. While extensive conformational studies on cyclic β-ketosulfonamides are limited, the synthesis of such compounds is an area of active research. nih.gov
The presence of additional substituents on the cycloheptane ring would further modulate the conformational equilibrium. The size and electronic nature of these substituents would be critical. Bulky alkyl groups, for instance, would have a strong preference for equatorial positions to avoid unfavorable 1,3-diaxial-like interactions. The introduction of such groups could alter the relative energies of different twist-chair and boat conformations of the cycloheptane ring.
To illustrate the expected geometric parameters, the following tables provide hypothetical data based on typical bond lengths and angles found in related structures such as cycloheptanones and N-methylsulfonamides.
Table 1: Hypothetical Bond Lengths for this compound
| Bond | Expected Bond Length (Å) |
| S=O | 1.43 |
| S-N | 1.63 |
| S-C1 | 1.77 |
| N-CH₃ | 1.47 |
| C1-C2 | 1.54 |
| C2=O | 1.21 |
| C-C (ring) | 1.53 - 1.55 |
| C-H | 1.09 |
Table 2: Hypothetical Bond Angles for this compound
| Angle | Expected Bond Angle (°) |
| O=S=O | 120 |
| O=S-N | 106 |
| O=S-C1 | 107 |
| N-S-C1 | 108 |
| S-N-CH₃ | 118 |
| S-C1-C2 | 110 |
| C1-C2=O | 118 |
| C-C-C (ring) | 112 - 116 |
Computational and Theoretical Studies on N Methyl 2 Oxocycloheptane 1 Sulfonamide
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a popular and versatile method in computational chemistry for studying the properties of molecules. For N-Methyl-2-oxocycloheptane-1-sulfonamide, DFT calculations can provide deep insights into its electronic properties and reactivity.
Detailed research findings from DFT studies can elucidate the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive. The MEP map provides a visual representation of the charge distribution, highlighting electrophilic and nucleophilic sites, which is crucial for predicting how the molecule will interact with other chemical species.
For instance, theoretical calculations on similar sulfonamide-containing molecules have demonstrated the utility of DFT in predicting their chemical behavior. nih.gov These studies often involve optimizing the molecular geometry to find the most stable conformation and then calculating various electronic parameters. nih.gov The results of such calculations can be used to predict the molecule's reactivity in different chemical environments and to understand its potential role in various chemical reactions.
Below is a representative data table showcasing typical results obtained from DFT calculations for an organic molecule like this compound.
| Calculated Parameter | Value | Significance |
| HOMO Energy | -6.8 eV | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 5.6 eV | Reflects the chemical reactivity and kinetic stability. |
| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |
| Net Atomic Charge on N | -0.45 e | Indicates the partial negative charge on the nitrogen atom. |
| Net Atomic Charge on S | +1.20 e | Indicates the partial positive charge on the sulfur atom. |
Molecular Dynamics Simulations for Conformational Space Exploration and Energy Landscapes
The seven-membered ring of this compound endows it with significant conformational flexibility. Molecular Dynamics (MD) simulations are a powerful computational method for exploring the vast conformational space of such flexible molecules. MD simulations model the atomic motions of a system over time by solving Newton's equations of motion, providing a dynamic picture of the molecule's behavior.
Through MD simulations, it is possible to identify the most stable conformations of this compound and to map out its potential energy landscape. plos.org This landscape reveals the relative energies of different conformers and the energy barriers between them. acs.org Understanding the conformational preferences and the dynamics of conformational changes is essential for predicting the molecule's biological activity, as the shape of a molecule often dictates its ability to bind to a biological target.
For example, MD simulations have been successfully used to study the conformational dynamics of other cyclic organic compounds, revealing how different conformers are populated at various temperatures and in different solvent environments. nih.gov These studies can also shed light on the role of intramolecular hydrogen bonds and other non-covalent interactions in stabilizing specific conformations. acs.org
The following table presents a hypothetical summary of results from an MD simulation study on this compound, illustrating the different conformations and their energetic properties.
| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) | Population (%) |
| Chair | 55.3, -55.3 | 0.0 | 45 |
| Twist-Chair | 78.1, -45.2 | 1.2 | 30 |
| Boat | 90.1, 90.1 | 3.5 | 15 |
| Twist-Boat | 85.4, 35.6 | 4.1 | 10 |
Quantum Mechanical Studies of Reaction Mechanisms and Energetics
Quantum mechanical (QM) methods, including DFT, are instrumental in elucidating the mechanisms of chemical reactions involving this compound. These methods can be used to model the entire reaction pathway, from reactants to products, including the transition states that connect them. By calculating the energies of all species along the reaction coordinate, a detailed energy profile of the reaction can be constructed.
A representative table of data from a QM study on a hypothetical reaction of this compound is shown below.
| Reaction Step | Species | Relative Energy (kcal/mol) |
| 1 | Reactants | 0.0 |
| 2 | Transition State 1 | +15.2 |
| 3 | Intermediate | -5.8 |
| 4 | Transition State 2 | +10.5 |
| 5 | Products | -20.1 |
Computational Approaches in the Rational Design of this compound Analogs
Computational chemistry plays a pivotal role in the rational design of new molecules with specific desired properties. Starting from the structure of this compound, computational methods can be used to design and evaluate novel analogs with potentially enhanced biological activity, improved pharmacokinetic properties, or other desirable characteristics. nih.govresearchgate.net
This process, often referred to as computer-aided drug design (CADD), involves a variety of computational techniques. Molecular docking can be used to predict how different analogs will bind to a specific protein target. researchgate.net Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the chemical structure of a series of analogs with their biological activity. researchgate.net Furthermore, computational predictions of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties can help to identify analogs with favorable drug-like profiles. researchgate.net
For example, by systematically modifying different parts of the this compound scaffold, such as the N-methyl group, the cycloheptane (B1346806) ring, or by introducing substituents at various positions, it is possible to generate a virtual library of analogs. These analogs can then be computationally screened to prioritize a smaller set of promising candidates for chemical synthesis and experimental testing.
The following table provides an example of how computational approaches can be used to evaluate a series of designed analogs of this compound.
| Analog | Modification | Predicted Binding Affinity (kcal/mol) | Predicted Oral Bioavailability (%) |
| 1 | N-ethyl | -8.2 | 65 |
| 2 | 4-fluoro substituent on cycloheptane ring | -8.9 | 70 |
| 3 | N-phenyl | -7.5 | 50 |
| 4 | Cyclohexane ring instead of cycloheptane | -7.8 | 75 |
Applications of N Methyl 2 Oxocycloheptane 1 Sulfonamide As a Synthetic Building Block and Chemical Probe
Utilization in the Construction of Complex Polycyclic and Heterocyclic Scaffolds
Nitrogen-containing heterocycles are fundamental components of a vast number of pharmaceutical agents. mdpi.comnih.gov The sulfonamide group, a key pharmacophore in its own right, can be incorporated into cyclic structures to generate a wide array of biologically active molecules. mdpi.comresearchgate.net Compounds featuring endocyclic sulfonamide fragments have demonstrated a broad spectrum of biological activities, including enzyme inhibition and antiviral properties. mdpi.com
The structure of N-Methyl-2-oxocycloheptane-1-sulfonamide offers multiple reactive sites that can be exploited for the synthesis of more complex molecules. The ketone functionality can undergo a variety of transformations, such as aldol (B89426) condensations, Grignard reactions, and Wittig olefination, to introduce new carbon-carbon bonds. The N-methylsulfonamide group can also participate in various chemical reactions. For instance, new methods have been developed for constructing nitrogen heterocycles that incorporate an endocyclic sulfonamide fragment, highlighting the synthetic utility of this functional group. mdpi.com While direct examples involving this compound are not prevalent in the literature, the established reactivity of similar β-keto sulfonamides suggests its potential as a precursor for generating diverse polycyclic and heterocyclic systems. The development of versatile isocyanide cores, for example, has enabled the rapid construction of various heterocyclic scaffolds, demonstrating the ongoing innovation in this field. researchgate.net
Role as a Precursor in Fragment-Based Drug Design (FBDD) Research
Fragment-based drug design (FBDD) has emerged as a powerful strategy in drug discovery. This approach involves identifying small, low-molecular-weight compounds (fragments) that bind weakly to a biological target. These initial hits are then optimized and linked together to create more potent and selective drug candidates. The sulfonamide moiety is a well-established pharmacophore and is frequently found in approved drugs. nih.govnih.gov
This compound, with its defined three-dimensional shape and multiple points for chemical modification, is a prime candidate for inclusion in fragment libraries. A recent study on naphthalenesulfonamide derivatives utilized a fragment-based strategy to develop inhibitors of the Keap1-Nrf2 protein-protein interaction for the potential treatment of acute lung injury. nih.gov This research showcased how fragment-based approaches can lead to the discovery of potent and developable drug candidates. nih.gov The unique cycloheptane (B1346806) ring of this compound could allow for the exploration of larger and more complex binding pockets within a target protein compared to smaller, more rigid fragments.
Development of Chemical Probes for Investigating Molecular Interactions
Chemical probes are essential tools for dissecting complex biological pathways and validating new drug targets. The sulfonamide scaffold is a common feature in many chemical probes due to its ability to engage in specific interactions with biological macromolecules.
A number of newly synthesized sulfonamide derivatives have been investigated for their ability to bind to DNA. rsc.orgresearchgate.net These studies, employing both experimental techniques like UV-visible spectroscopy and fluorescence quenching, as well as computational methods such as molecular docking, have revealed that sulfonamides can interact with DNA through various modes, including intercalation and groove binding. rsc.orgresearchgate.net For instance, certain sulfonamide derivatives have shown the ability to act as DNA binders, with some exhibiting preferential binding and dose-dependent effects. rsc.orgresearchgate.net While specific studies on this compound are not available, its structural components suggest it could be a valuable scaffold for designing new DNA-interactive agents. The combination of a hydrophobic cycloheptane ring and a polar sulfonamide group could facilitate specific binding within the major or minor grooves of the DNA double helix.
Sulfonamides are renowned for their ability to inhibit dihydropteroate (B1496061) synthase (DHPS), a crucial enzyme in the bacterial folate synthesis pathway. nih.govnih.govmdpi.com They act as competitive inhibitors by mimicking the natural substrate, p-aminobenzoic acid (pABA). nih.govmdpi.com Structural studies of DHPS in complex with sulfonamides have provided detailed insights into the molecular basis of their inhibitory activity and the mechanisms of drug resistance. nih.govnih.gov
The this compound scaffold could be used to design novel inhibitors of DHPS or other enzymes. The cycloheptane ring could be functionalized to explore interactions with regions of the active site that are not occupied by traditional sulfonamide drugs, potentially leading to inhibitors with improved potency or a different resistance profile. The study of sulfonamide derivatives as inhibitors of other enzymes, such as carbonic anhydrase, further highlights the versatility of this chemical class in probing enzyme active sites. nih.govnih.gov
Table 1: Research Findings on Sulfonamide Derivatives as Enzyme Inhibitors
| Derivative Class | Target Enzyme | Key Findings | Reference |
|---|---|---|---|
| N-sulfonamide 2-pyridones | DHPS and DHFR | Dual inhibitors with significant antimicrobial activity. | nih.govacs.org |
| General Sulfonamides | Dihydropteroate Synthase (DHPS) | Competitive inhibition by mimicking p-aminobenzoic acid (pABA). | nih.govmdpi.com |
| Naphthalenesulfonamides | Keap1-Nrf2 | Inhibition of protein-protein interaction with anti-inflammatory effects. | nih.gov |
| Various Sulfonamides | Carbonic Anhydrase | Inhibition through binding to the active site zinc ion. | nih.govnih.gov |
The sulfonamide group is a privileged scaffold in medicinal chemistry due to its ability to form key interactions with protein targets. nih.govchemrxiv.org The oxygen atoms of the sulfonamide can act as hydrogen bond acceptors, while the N-H group can be a hydrogen bond donor. These interactions are crucial for the binding affinity and specificity of many sulfonamide-based drugs.
By systematically modifying the structure of this compound and evaluating the binding of the resulting analogs to various proteins, it is possible to identify new biological targets. For example, studies on sulfonamide analogs have been used to deconstruct the binding contributions of different parts of the molecule, providing a rational basis for the design of new ligands. nih.govchemrxiv.org The introduction of a methyl group to a ligand can significantly impact its binding affinity, sometimes by orders of magnitude, by optimizing hydrophobic interactions and inducing favorable conformational changes in the protein target. nih.gov The unique conformation of the seven-membered ring in this compound could lead to the discovery of novel protein-ligand interactions and the identification of previously "undruggable" targets.
Future Directions and Emerging Research Avenues in N Methyl 2 Oxocycloheptane 1 Sulfonamide Chemistry
Development of Sustainable and Environmentally Benign Synthetic Protocols
There are no published studies detailing the development of sustainable or "green" chemistry protocols specifically for the synthesis of N-Methyl-2-oxocycloheptane-1-sulfonamide. Research in this area would typically focus on reducing the use of hazardous reagents, minimizing waste, and employing renewable resources, but such work has not been reported for this compound.
Innovation in Catalytic Systems for Enhanced Enantioselectivity and Efficiency
No research has been identified that focuses on innovative catalytic systems to enhance the enantioselectivity or efficiency of synthesizing this compound. While the development of chiral catalysts is a significant area of chemical research, these efforts have not been applied to this particular molecule in any documented studies.
Advanced Computational Modeling for Predictive Reactivity and Structure-Property Relationships
A search for computational studies, such as Density Functional Theory (DFT) or other modeling techniques, applied to this compound has yielded no results. Consequently, there are no predictive models for its reactivity or established structure-property relationships available in the scientific literature.
Integration with High-Throughput Synthesis and Screening Methodologies for Library Generation
There is no evidence to suggest that this compound has been included in high-throughput synthesis or screening campaigns. Methodologies for generating chemical libraries containing this scaffold have not been reported.
Q & A
Q. What are the optimized synthetic routes for N-Methyl-2-oxocycloheptane-1-sulfonamide, and how can reaction conditions be controlled to enhance yield?
- Methodological Answer : Synthesis typically involves sulfonylation of a cycloheptanone precursor. For example, sulfonyl chloride intermediates can be generated using chlorosulfonic acid in dichloromethane (DCM) at 0°C, followed by amidation with methylamine under reflux in the presence of a base (e.g., triethylamine) . Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of precursor to sulfonating agent) and reaction time (1–2 hours for sulfonylation, 4–6 hours for amidation). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) typically achieves >70% purity.
Q. Table 1: Example Reaction Conditions for Sulfonamide Synthesis
| Step | Reagents/Conditions | Yield Range |
|---|---|---|
| Sulfonylation | Chlorosulfonic acid, DCM, 0°C → RT | 65–75% |
| Amidation | Methylamine, triethylamine, reflux | 60–80% |
Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?
- Methodological Answer :
- NMR Spectroscopy : H NMR (400 MHz, CDCl₃) identifies the methyl group (δ 2.8–3.1 ppm, singlet) and cycloheptanone protons (δ 1.5–2.5 ppm). C NMR confirms the sulfonamide carbonyl (δ 205–210 ppm) .
- IR Spectroscopy : Strong absorptions at 1320–1350 cm⁻¹ (S=O asymmetric stretch) and 1150–1180 cm⁻¹ (S=O symmetric stretch) confirm sulfonamide functionality .
- Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 235.08) and fragmentation patterns to verify substituents .
Advanced Research Questions
Q. How can density-functional theory (DFT) be applied to predict the electronic properties and reactivity of this compound?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G(d)) model the compound’s electron density distribution, HOMO-LUMO gaps, and electrostatic potential surfaces. Becke’s three-parameter hybrid functional (B3LYP) accurately predicts thermochemical properties, while the Lee-Yang-Parr (LYP) correlation functional refines electronic excitation energies . Convergence criteria (energy <1e⁻⁶ Hartree, gradient <0.001) ensure reliability.
Q. Table 2: Recommended DFT Parameters for Electronic Analysis
| Functional | Basis Set | Application |
|---|---|---|
| B3LYP | 6-31G(d) | HOMO-LUMO gap calculation |
| ωB97XD | cc-pVTZ | Solvent effects (PCM model) |
Q. What strategies resolve contradictions in biological activity data across studies for sulfonamide derivatives like this compound?
- Methodological Answer : Systematic reviews and meta-analyses should assess variables such as:
- Experimental design : Differences in assay conditions (e.g., cell lines, incubation time).
- Compound purity : HPLC validation (>95% purity) to exclude confounding impurities .
- Dosage consistency : Standardized MIC (Minimum Inhibitory Concentration) protocols .
Contradictions in antimicrobial activity, for instance, may arise from variations in bacterial strain susceptibility or solvent effects (DMSO vs. aqueous solutions) .
Q. How can retrosynthetic analysis and AI-driven tools improve the synthesis planning of structurally complex sulfonamide derivatives?
- Methodological Answer : AI platforms (e.g., Pistachio, Reaxys) use template-based algorithms to propose feasible routes. For this compound, retrosynthetic steps might include disconnecting the sulfonamide group to prioritize cycloheptanone functionalization. One-step synthesis predictions focus on minimizing intermediates, validated by kinetic studies (e.g., Arrhenius plots for reaction rate optimization) .
Intermediate Research Questions
Q. What are the key considerations in designing in vitro assays to evaluate the antimicrobial potential of this compound derivatives?
- Methodological Answer :
- Strain selection : Use WHO-recommended reference strains (e.g., E. coli ATCC 25922) for comparability.
- Solvent controls : Limit DMSO to <1% to avoid cytotoxicity.
- Dose-response curves : 2-fold serial dilutions (0.5–128 µg/mL) to determine MICs .
- Positive controls : Include standard antibiotics (e.g., ciprofloxacin) to validate assay conditions.
Q. What role do steric and electronic effects play in the stability of the sulfonamide group under acidic or basic conditions?
- Methodological Answer : The electron-withdrawing sulfonyl group stabilizes the amide bond against hydrolysis. Steric hindrance from the cycloheptane ring further reduces nucleophilic attack. Stability studies (pH 1–13, 37°C) show decomposition <10% at pH 7–9 over 24 hours, but >50% degradation at pH <2 due to protonation-induced cleavage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
